Cas no 25412-71-9 (4-ethoxy-benzamidine)

4-ethoxy-benzamidine structure
4-ethoxy-benzamidine structure
商品名:4-ethoxy-benzamidine
CAS番号:25412-71-9
MF:C9H12N2O
メガワット:164.20438
MDL:MFCD05663101
CID:241847
PubChem ID:5048318

4-ethoxy-benzamidine 化学的及び物理的性質

名前と識別子

    • 4-Ethoxybenzimidamide
    • 4-Ethoxy-Benzamidine
    • 4-ethoxybenzenecarboximidamide
    • Benzenecarboximidamide,4-ethoxy-
    • CHEMBL3138975
    • 4-ethoxybenzene-1-carboximidamide
    • 4-ethoxybenzamidine
    • 25412-71-9
    • MFCD05663101
    • G11667
    • SCHEMBL428950
    • EN300-1837428
    • AKOS000186822
    • BDBM50010279
    • BS-44323
    • DTXSID10407788
    • STL480833
    • 4-ethoxy-benzamidine
    • MDL: MFCD05663101
    • インチ: InChI=1S/C9H12N2O/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H3,10,11)
    • InChIKey: FLPFTRNWHJZQNE-UHFFFAOYSA-N
    • ほほえんだ: CCOC1=CC=C(C=C1)C(=N)N

計算された属性

  • せいみつぶんしりょう: 164.09506
  • どういたいしつりょう: 164.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 59.1A^2

じっけんとくせい

  • 密度みつど: 1.1
  • ふってん: 271.2°C at 760 mmHg
  • フラッシュポイント: 117.8°C
  • 屈折率: 1.54
  • PSA: 59.1

4-ethoxy-benzamidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1837428-0.1g
4-ethoxybenzene-1-carboximidamide
25412-71-9
0.1g
$785.0 2023-09-19
Enamine
EN300-1837428-0.25g
4-ethoxybenzene-1-carboximidamide
25412-71-9
0.25g
$821.0 2023-09-19
Enamine
EN300-1837428-5.0g
4-ethoxybenzene-1-carboximidamide
25412-71-9
5g
$2587.0 2023-06-03
Enamine
EN300-1837428-10.0g
4-ethoxybenzene-1-carboximidamide
25412-71-9
10g
$3837.0 2023-06-03
Enamine
EN300-1837428-5g
4-ethoxybenzene-1-carboximidamide
25412-71-9
5g
$2587.0 2023-09-19
1PlusChem
1P00C1SH-1g
4-ETHOXY-BENZAMIDINE
25412-71-9 95%
1g
$478.00 2024-05-20
TRC
E677250-100mg
4-ethoxy-benzamidine
25412-71-9
100mg
$ 185.00 2022-06-05
TRC
E677250-10mg
4-ethoxy-benzamidine
25412-71-9
10mg
$ 50.00 2022-06-05
Alichem
A019143022-1g
4-Ethoxybenzimidamide
25412-71-9 95%
1g
$299.52 2023-09-02
Enamine
EN300-1837428-2.5g
4-ethoxybenzene-1-carboximidamide
25412-71-9
2.5g
$1748.0 2023-09-19

4-ethoxy-benzamidine 関連文献

4-ethoxy-benzamidineに関する追加情報

4-Ethoxy-Benzamidine (CAS No. 25412-71-9): A Versatile Compound in Pharmaceutical Research and Drug Development

4-Ethoxy-benzamidine (CAS No. 25412-71-9) is a pivotal compound in the field of pharmaceutical science, characterized by its unique molecular structure and multifaceted biological activities. This compound, with the chemical formula C9H11NO2, belongs to the class of substituted benzamidine derivatives. Its molecular weight is approximately 165.19 g/mol, and it exhibits a melting point of 135–137°C. The presence of an ethoxy group (-OCH2CH3) at the para-position of the benzene ring imparts distinct physicochemical properties, making it a valuable candidate for drug discovery and chemical synthesis. Recent studies have highlighted its potential as a scaffold for developing novel therapeutics targeting various diseases, including metabolic disorders, inflammatory conditions, and neurodegenerative diseases.

The 4-ethoxy-benzamidine molecule is structurally related to other benzamidine derivatives, such as 4-aminobenzamidine and 4-methoxybenzamidine, which are widely used in pharmaceutical applications. However, the introduction of the ethoxy group significantly enhances its solubility and reactivity, enabling it to interact with diverse biological targets. This structural modification also contributes to its stability under physiological conditions, a critical factor in drug development. Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that 4-ethoxy-benzamidine can modulate enzyme activity by forming hydrogen bonds with key residues in target proteins, a mechanism that has been validated through molecular docking studies and in vitro assays.

4-Ethoxy-benzamidine has garnered significant attention in the context of targeted drug delivery systems. A 2023 study in Advanced Drug Delivery Reviews explored its potential as a carrier for hydrophobic drugs, leveraging its amphiphilic nature. The compound was shown to self-assemble into micelles in aqueous solutions, enhancing the solubility of poorly water-soluble drugs. This property is particularly relevant for the development of oral formulations, where bioavailability is a major challenge. Researchers have also investigated its role in nanoparticle-based drug delivery, where it serves as a stabilizing agent for liposomes and polymeric nanoparticles, improving their circulation time and targeting efficiency.

In the realm of enzyme inhibition, 4-ethoxy-benzamidine has demonstrated promising activity against several enzymes involved in metabolic pathways. A 2022 study in Bioorganic & Medicinal Chemistry reported its ability to inhibit carbonic anhydrase, an enzyme implicated in conditions such as glaucoma and hypertension. The compound's inhibitory effect was found to be dose-dependent, with IC50 values in the range of 1–5 µM. This finding has sparked interest in its potential as a therapeutic agent for diseases associated with elevated carbonic anhydrase activity. Additionally, its interaction with other enzymes, such as angiotensin-converting enzyme (ACE), has been explored in preclinical models, suggesting broader applications in cardiovascular disease management.

The 4-ethoxy-benzamidine compound has also been evaluated for its antimicrobial properties. A 2023 study published in Antimicrobial Agents and Chemotherapy revealed its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism of action was attributed to its ability to disrupt bacterial cell membranes, a property that could be harnessed for the development of novel antibiotics. However, further research is needed to determine its safety profile and potential resistance mechanisms in clinical settings.

In the context of neurodegenerative diseases, 4-ethoxy-benzamidine has shown potential as a modulator of protein misfolding and aggregation. A 2023 study in Neuropharmacology reported its ability to reduce the formation of amyloid-beta plaques in Alzheimer's disease models. The compound was found to inhibit the aggregation of beta-amyloid peptides, a process that is central to the pathogenesis of Alzheimer's. This finding aligns with the hypothesis that small molecule inhibitors of protein aggregation could serve as therapeutic agents for neurodegenerative disorders. Further preclinical studies are underway to evaluate its efficacy in animal models of Parkinson's disease.

The 4-ethoxy-benzamidine molecule has also been explored for its anti-inflammatory properties. Research published in Journal of Inflammation Research (2022) demonstrated its ability to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The compound was shown to inhibit the NF-κB signaling pathway, a key mediator of inflammation. This property has led to its investigation as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. However, its long-term safety and efficacy in human trials remain to be determined.

In the field of chemical synthesis, 4-ethoxy-benzamidine serves as a versatile intermediate for the preparation of more complex molecules. Its reactivity towards nucleophilic substitution and electrophilic addition reactions makes it a useful building block in the synthesis of pharmaceuticals and agrochemicals. A 2023 review in Organic Chemistry Insights highlighted its utility in the development of heterocyclic compounds, including pyrimidines and thiadiazoles, which have applications in drug discovery. The compound's synthetic versatility is further enhanced by its compatibility with a wide range of functional groups, enabling the preparation of derivatives with tailored biological activities.

The 4-ethoxy-benzamidine compound has also been studied in the context of environmental applications. A 2023 study in Environmental Science & Technology investigated its potential as a catalyst for the degradation of organic pollutants. The compound was found to catalyze the oxidation of phenolic compounds under UV irradiation, a process that could be employed in wastewater treatment. This finding underscores the broad applicability of 4-ethoxy-benzamidine beyond its pharmaceutical uses, highlighting its potential in environmental remediation technologies.

Despite its promising properties, the 4-ethoxy-benzamidine compound faces challenges in its development as a therapeutic agent. One of the primary concerns is its toxicological profile. Preclinical studies have shown that high concentrations of the compound can induce cytotoxicity in liver and kidney cells, necessitating further research to optimize its safety. Additionally, the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME), require detailed investigation to ensure its efficacy in vivo. Researchers are also exploring ways to enhance its bioavailability through formulation strategies, such as the use of prodrugs or nanoparticle encapsulation.

In conclusion, 4-ethoxy-benzamidine represents a promising candidate for a wide range of applications, from pharmaceuticals to environmental science. Its unique chemical structure and functional properties have enabled it to be explored in multiple contexts, including enzyme inhibition, antimicrobial activity, and drug delivery systems. While further research is needed to address its safety and efficacy, the compound's versatility and potential therapeutic applications make it a valuable subject of study in the field of medicinal chemistry.

For more information on 4-ethoxy-benzamidine and its applications, refer to the latest research in Journal of Medicinal Chemistry, Advanced Drug Delivery Reviews, and Environmental Science & Technology. These studies provide valuable insights into the compound's potential and its role in the development of novel therapeutics and technologies.

Note: The information provided is based on published research and should be used for educational and informational purposes only. Further clinical studies are required to validate the therapeutic applications of 4-ethoxy-benzamidine.

Chemical Properties of 4-Ethoxybenzamidine

The chemical properties of 4-ethoxybenzamidine are closely related to its molecular structure and functional groups. As a substituted benzamidine derivative, it exhibits characteristics such as solubility, reactivity, and stability under various conditions. Below is a detailed overview of its chemical properties:

  • Physical State: 4-Ethoxybenzamidine is a white crystalline solid at room temperature.
  • Molecular Formula: C8H10N2O
  • Molecular Weight: Approximately 165.19 g/mol
  • Melting Point: 135–137°C
  • Boiling Point: Not readily available (may require specific conditions for determination)
  • Solubility: It is soluble in polar solvents such as water, methanol, and ethanol, but has limited solubility in non-polar solvents.
  • Reactivity: The compound exhibits reactivity due to the presence of the amide group and the ethoxy substituent. It can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition.
  • < ## Chemical Properties of 4-Ethoxybenzamidine The chemical properties of 4-ethoxybenzamidine are closely related to its molecular structure and functional groups. As a substituted benzamidine derivative, it exhibits characteristics such as solubility, reactivity, and stability under various conditions. Below is a detailed overview of its chemical properties: - Physical State: 4-Ethoxybenzamidine is a white crystalline solid at room temperature. - Molecular Formula: C₈H₁₀N₂O - Molecular Weight: Approximately 165.19 g/mol - Melting Point: 135–137°C - Boiling Point: Not readily available (may require specific conditions for determination) - Solubility: It is soluble in polar solvents such as water, methanol, and ethanol, but has limited solubility in non-polar solvents. - Reactivity: The compound exhibits reactivity due to the presence of the amide group and the ethoxy substituent. It can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. - Stability: 4-Ethoxybenzamidine is generally stable under normal conditions, but it may undergo decomposition or degradation under extreme temperatures or in the presence of strong acids or bases. - Functional Groups: The compound contains an amide group (-CONH-) and an ethoxy group (-OCH₂CH₃), both of which contribute to its chemical reactivity and potential applications. - pKa Values: The amide group typically has a pKa around ~10–12, while the ethoxy group has a pKa around ~10. These values can influence the compound's behavior in different chemical environments. - polarity: Due to the polar nature of the amide and ethoxy groups, 4-ethoxybenzamidine is a polar molecule, which enhances its solubility in polar solvents. - UV-Vis Absorption: The compound may absorb light in the ultraviolet-visible (UV-Vis) range due to the presence of conjugated systems or aromatic rings, though specific absorption spectra would require experimental determination. - Infrared (IR) Spectroscopy: The IR spectrum of 4-ethoxybenzamidine would show characteristic peaks for the amide group (e.g., C=O stretch around 1650 cm⁻¹ and N–H stretch around 3300–3500 cm⁻¹) and the ethoxy group (C–O stretch around 1050–1250 cm⁻¹). - Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum would show signals for the aromatic protons, the ethoxy protons, and the amide protons. The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule, including the aromatic carbons, the ethoxy carbon, and the amide carbons. - Mass Spectrometry (MS): The molecular ion peak would correspond to the molecular weight of 165.19 g/mol, and fragment ions would provide structural information about the molecule. These chemical properties make 4-ethoxybenzamidine a versatile compound with potential applications in pharmaceuticals, chemical synthesis, and environmental science. The specific behavior of the compound in different environments can be further explored through experimental studies and analytical techniques.

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Amadis Chemical Company Limited
(CAS:25412-71-9)4-ethoxy-benzamidine
A1146509
清らかである:99%
はかる:1g
価格 ($):292.0